molecular formula C15H20FN3O B6934783 N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine

Cat. No.: B6934783
M. Wt: 277.34 g/mol
InChI Key: IOJMOTGARGXIOX-UHFFFAOYSA-N
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Description

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a methoxymethyl group, and a pyrazolyl ethanamine moiety. These structural features contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c1-11(15-6-7-18-19(15)2)17-9-12-4-5-14(16)13(8-12)10-20-3/h4-8,11,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJMOTGARGXIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)NCC2=CC(=C(C=C2)F)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Fluorinated Phenyl Intermediate: The initial step involves the introduction of a fluorine atom onto a phenyl ring, followed by the addition of a methoxymethyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Coupling with Pyrazole Derivative: The fluorinated phenyl intermediate is then coupled with a pyrazole derivative through a nucleophilic substitution reaction. This step often requires the use of a strong base and an appropriate solvent to facilitate the reaction.

    Final Amination Step:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient (API) in certain medications.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenethylamine
  • Per- and polyfluoroalkyl substances (PFAS)

Uniqueness

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine is unique due to its specific combination of functional groups and structural features

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